6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin ring substituted with a chlorine atom and a trifluoroethyl group
Mechanism of Action
Target of Action
The primary target of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine It is known that pyrimidin-4-amine derivatives, to which this compound belongs, are important mitochondrial respiration inhibitors . They interrupt the mitochondrial electron transport by inhibiting NADH: ubiquinone oxidoreductase (complex I) .
Mode of Action
The specific interaction of This compound The mode of action of pyrimidin-4-amine derivatives involves interrupting the mitochondrial electron transport by inhibiting nadh: ubiquinone oxidoreductase (complex i) . This inhibition disrupts the energy production in the cells, leading to their death.
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to mitochondrial respiration, given its role as a mitochondrial respiration inhibitor . By inhibiting NADH: ubiquinone oxidoreductase (complex I), it disrupts the electron transport chain, a crucial component of cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Pharmacokinetics
The ADME properties of This compound It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the trifluoroethyl group in this compound may enhance its absorption and distribution within the body, potentially improving its bioavailability.
Result of Action
The specific molecular and cellular effects of This compound As a mitochondrial respiration inhibitor, it likely leads to a decrease in atp production . This can result in energy depletion within the cells, leading to their death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 2,2,2-trifluoroethanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.
Substitution Products: Substituted derivatives with different functional groups attached to the pyrimidin ring.
Scientific Research Applications
Chemistry: In chemistry, 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool in drug discovery and development.
Medicine: In the medical field, the compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
6-Chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide:
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide: Another related compound used in various chemical reactions.
Uniqueness: 6-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine stands out due to its specific substitution pattern on the pyrimidin ring, which influences its reactivity and potential applications. Its trifluoroethyl group provides unique chemical properties that are not found in many other compounds.
Properties
IUPAC Name |
6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-5(13-3-12-4)11-2-6(8,9)10/h1,3H,2H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJWHMUIRIKVHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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